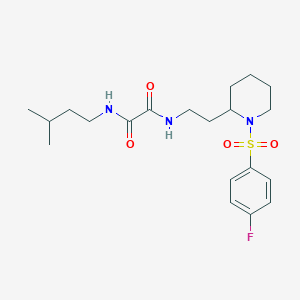

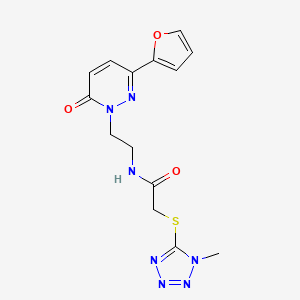

![molecular formula C22H16N4O2S5 B2890035 N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide CAS No. 391896-39-2](/img/structure/B2890035.png)

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains benzothiazole and thiophene units, which are common in many biologically active compounds and modern drug discovery . The compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles can be synthesized through various methods, including metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated benzothiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of the compound is C22H16N4O2S5, and its molecular weight is 528.7. It contains benzothiazole and thiophene units, which are five-membered heterocyclic compounds containing nitrogen and sulfur atoms .Wissenschaftliche Forschungsanwendungen

Electrochromic Properties and Polymer Synthesis

Research into novel copolymers containing carbazole and related compounds demonstrates the exploration of electrochromic properties, where compounds like 2,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene are synthesized. These compounds are used to create homopolymers and copolymers with thiophene, 3,4-ethylenedioxythiophene (EDOT), and pyrrole, showing potential in electronic and optical applications due to their electrochromic behavior (Aydın & Kaya, 2013).

Heterocyclic Compound Synthesis

The synthesis of new thieno[2,3-b]-thiophene derivatives, incorporating versatile, readily accessible intermediates, highlights the chemical flexibility and utility of thiazole and thiophene moieties in creating novel compounds with potential biological and materials science applications (Mabkhot, Kheder, & Al-Majid, 2010).

Advanced Materials and Molecular Design

Studies focusing on the design and synthesis of compounds for advanced material applications, such as organic solar cells and field-effect transistors, underline the importance of thiazole and thiophene derivatives in engineering high-performance materials. The development of ladder-type dithienonaphthalene-based donor–acceptor copolymers and their use in organic solar cells is one such example, where these compounds contribute to enhanced solar cell performance (Ma et al., 2013).

Catalysis and Polymerization

Research into the catalytic activities and polymerization processes involving thiazole-containing compounds provides insights into their potential utility in chemical synthesis and materials science. For example, organolanthanide complexes supported by thiazole-containing amidopyridinate ligands show promise in catalysis, including isoprene polymerization, demonstrating the versatility of thiazole derivatives in facilitating complex chemical transformations (Luconi et al., 2014).

Eigenschaften

IUPAC Name |

2-N,5-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S5/c1-29-21-25-13-5-3-11(9-17(13)32-21)23-19(27)15-7-8-16(31-15)20(28)24-12-4-6-14-18(10-12)33-22(26-14)30-2/h3-10H,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDVGCLZVBDXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)

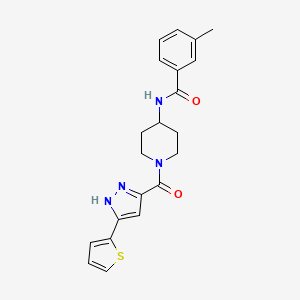

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889953.png)

![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)

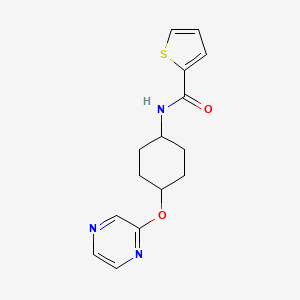

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)

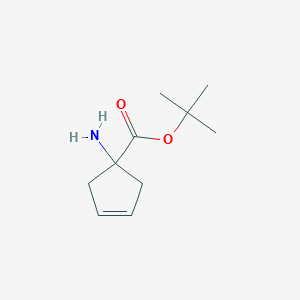

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)